1,3-Bis(methylamino)propan-2-ol is a bifunctional aliphatic building block featuring a central secondary alcohol flanked by two secondary methylamino groups[1]. This specific structural arrangement provides a highly predictable reactivity profile, making it a critical precursor in the step-growth synthesis of macrocyclic ligands, specialized polymers, and active pharmaceutical ingredients (APIs)[2]. In industrial procurement, it is highly valued both as a versatile N,O,N-tridentate chelating agent for transition metals and as an essential analytical reference standard for regulatory compliance in X-ray contrast media manufacturing. Its controlled nucleophilicity, driven by the steric and electronic influence of the N-methyl groups, sharply distinguishes it from primary amine analogs, ensuring high-fidelity substitution in complex synthetic routes [1].
Substituting 1,3-bis(methylamino)propan-2-ol with its unmethylated primary amine analog (1,3-diaminopropan-2-ol) or its fully methylated tertiary analog (N,N,N',N'-tetramethyl-1,3-diaminopropan-2-ol) leads to severe process failures[1]. Primary amines are highly susceptible to over-alkylation, resulting in complex mixtures of secondary, tertiary, and quaternary ammonium byproducts that drastically reduce the yield of target macrocycles and complicate downstream purification. Conversely, tertiary amine analogs lack the necessary N-H protons for subsequent functionalization, rendering them useless as reactive building blocks. Furthermore, in analytical applications for API quality control, generic amines cannot replicate the exact chromatographic retention times and mass spectrometric fragmentation patterns required to quantify specific pharmaceutical impurities, making exact procurement of CAS 83804-96-0 non-negotiable for compliance.
In the synthesis of complex polyamine macrocycles and functionalized ligands, controlling the degree of substitution is critical. When using 1,3-diaminopropan-2-ol (the primary amine baseline), reactions with alkyl halides typically yield a statistical mixture of mono-, di-, and poly-alkylated products, often capping the target secondary amine yield at <50% without extensive protecting group chemistry [1]. In contrast, 1,3-bis(methylamino)propan-2-ol utilizes the steric bulk and electronic properties of its N-methyl groups to restrict substitution. This allows for direct conversion to the desired tertiary amine architectures with yields frequently exceeding 85%, eliminating the need for costly protection-deprotection steps and reducing overall process time [1].
| Evidence Dimension | Target product yield in direct N-alkylation (unprotected) |
| Target Compound Data | >85% yield of target tertiary amine |
| Comparator Or Baseline | <50% yield (mixture of over-alkylated products) using 1,3-diaminopropan-2-ol |
| Quantified Difference | >35% absolute increase in target yield |
| Conditions | Direct reaction with alkyl electrophiles under standard basic conditions |
Eliminating protecting group steps reduces raw material costs and shortens manufacturing timelines for complex ligands and APIs.
For the quality control of Iopromide, an iodinated X-ray contrast agent, regulatory agencies require precise quantification of process impurities. 1,3-Bis(methylamino)propan-2-ol is the exact chemical structure of Iopromide Impurity 21 (when isolated as a dihydrochloride salt) and Impurity 22 (free base) . Analytical methods utilizing HPLC or LC-MS rely on the exact retention time and specific mass-to-charge ratio (m/z 119.1[M+H]+) of this compound to establish system suitability and limit of detection (LOD). Attempting to use structurally similar diamines as surrogate standards results in retention time shifts and incorrect response factors, leading to batch rejection during pharmacopeial compliance audits .
| Evidence Dimension | Pharmacopeial system suitability and mass accuracy |
| Target Compound Data | Exact mass (m/z 119.1) and validated retention time for Iopromide Impurity 21 |
| Comparator Or Baseline | Retention time mismatch and incorrect m/z using surrogate diamines |
| Quantified Difference | 100% compliance vs. automatic batch rejection |
| Conditions | HPLC/LC-MS impurity profiling of Iopromide API batches |
Procurement of the exact high-purity standard is a strict regulatory requirement for releasing commercial batches of Iopromide contrast media.
1,3-Bis(methylamino)propan-2-ol serves as an effective N,O,N-tridentate or N,N-bidentate ligand in the synthesis of advanced transition metal catalysts. The presence of the secondary amine groups provides a distinct ligand field strength compared to primary amines [1]. The N-methyl groups increase the electron density on the nitrogen donors, enhancing the basicity and resulting in higher thermodynamic stability constants (log K) for the resulting metal complexes. Furthermore, the central hydroxyl group can participate in hydrogen bonding or direct coordination, providing a rigid, structurally defined chelate ring that prevents metal leaching during catalytic cycles, outperforming unmethylated analogs [1].
| Evidence Dimension | Ligand field strength and complex stability |
| Target Compound Data | Enhanced electron donation and stable N,O,N-chelation |
| Comparator Or Baseline | Lower basicity and weaker coordination using unmethylated primary diamines |
| Quantified Difference | Increased thermodynamic stability of the resulting metal complex |
| Conditions | Transition metal complexation in catalytic or material science applications |
Higher complex stability translates to longer catalyst lifetimes and reduced metal leaching in industrial processes.
As the definitive reference standard for Iopromide Impurity 21 (dihydrochloride) and Impurity 22 (free base), this compound is essential for analytical laboratories conducting HPLC and LC-MS batch release testing for iodinated X-ray contrast media .
The controlled reactivity of the secondary amines makes it an ideal building block for synthesizing complex macrocyclic ligands used in targeted radiopharmaceuticals, where preventing over-alkylation is critical for maximizing yield [1].
Utilized as a specialized N,O,N-tridentate ligand in coordination chemistry, its ability to form highly stable complexes with transition metals makes it suitable for developing novel catalysts with reduced metal leaching for industrial chemical synthesis [1].